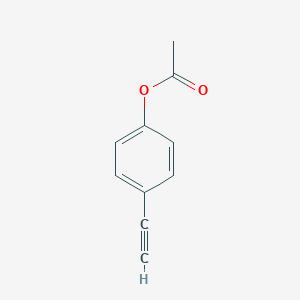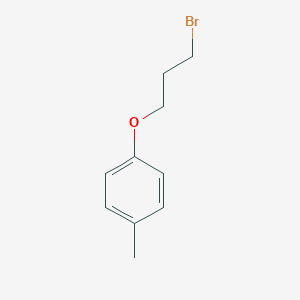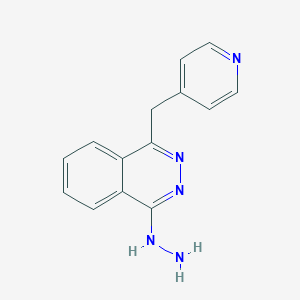
4-ETINILFENIL ACETATO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
4-ETHYNYLPHENYL ACETATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is utilized in the manufacture of specialty chemicals, including agrochemicals and dyes.
Mecanismo De Acción
Mode of Action
It is known that the compound can be synthesized from 4-iodophenylacetate . The exact interaction of 4-Ethynylphenyl Acetate with its targets and the resulting changes are currently unknown and require further investigation.
Biochemical Pathways
It’s worth noting that compounds with ethynyl groups are often involved in sonogashira coupling, a reaction used in organic synthesis to form carbon–carbon bonds . This reaction can be carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-ETHYNYLPHENYL ACETATE can be synthesized through several methods. One common approach involves the acetylation of 4-ethynylphenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours.
Industrial Production Methods: In an industrial setting, the production of phenol, 4-ethynyl-, acetate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-ETHYNYLPHENYL ACETATE undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The acetoxy group is an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. the ethynyl group can participate in reactions such as halogenation and nitration under appropriate conditions.
Hydrolysis: The acetate group can be hydrolyzed to yield 4-ethynylphenol and acetic acid in the presence of a strong acid or base.
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: A mixture of concentrated nitric acid and sulfuric acid.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Halogenation: 4-ethynyl-2-chlorophenol or 4-ethynyl-2-bromophenol.
Nitration: 4-ethynyl-2-nitrophenol.
Hydrolysis: 4-ethynylphenol and acetic acid.
Comparación Con Compuestos Similares
4-ETHYNYLPHENYL ACETATE can be compared with other similar compounds such as:
Phenol, 4-ethenyl-, acetate (4-acetoxystyrene): Similar structure but with an ethenyl group instead of an ethynyl group.
Phenol, 4-ethynyl-: Lacks the acetoxy group, making it more reactive towards electrophilic substitution.
Phenol, 4-acetoxy-: Lacks the ethynyl group, affecting its reactivity and applications.
The uniqueness of phenol, 4-ethynyl-, acetate lies in the presence of both the acetoxy and ethynyl groups, which confer distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
(4-ethynylphenyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h1,4-7H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUFMPJPALRVKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936523 |
Source


|
| Record name | 4-Ethynylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16141-18-7 |
Source


|
| Record name | Phenol, 4-ethynyl-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016141187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethynylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B102023.png)



![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)






